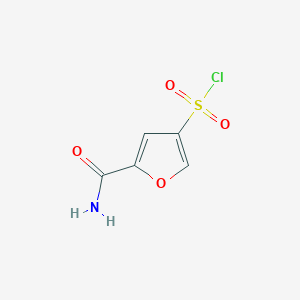

5-Carbamoylfuran-3-sulfonyl chloride

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H4ClNO4S |

|---|---|

Molecular Weight |

209.61 g/mol |

IUPAC Name |

5-carbamoylfuran-3-sulfonyl chloride |

InChI |

InChI=1S/C5H4ClNO4S/c6-12(9,10)3-1-4(5(7)8)11-2-3/h1-2H,(H2,7,8) |

InChI Key |

VIOMUTXEIOAZIN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC=C1S(=O)(=O)Cl)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 5 Carbamoylfuran 3 Sulfonyl Chloride

Strategic Approaches to Furan (B31954) Ring Functionalization

The primary challenge in synthesizing 3,5-disubstituted furans lies in controlling the position of the incoming electrophiles or nucleophiles. Standard electrophilic substitution on an unsubstituted furan ring overwhelmingly favors the C2 position. youtube.com Therefore, constructing a 3,5-disubstituted pattern requires either a blocking group strategy, a directed metalation approach, or building the furan ring from acyclic precursors that already contain the desired substitution pattern. organic-chemistry.orgyoutube.com

Regioselective Introduction of the Carbamoyl (B1232498) Moiety at the 5-position

The introduction of a carbamoyl group (-CONH₂) at the C5 position of a furan ring that is destined for C3 functionalization is a critical step. A plausible synthetic pathway would likely begin with a precursor that facilitates this specific substitution pattern.

One common method for introducing a carboxamide function is through the aminocarbonylation of a halide or triflate precursor with carbon monoxide and an amine, often catalyzed by a palladium complex. However, a more direct route might involve the functionalization of a pre-existing furan molecule.

A logical starting point could be furan-2-carboxylic acid or its derivatives, which are readily available. However, this would place the initial functional group at the wrong position. A more viable strategy would be to start with a furan derivative that can be selectively functionalized at the desired positions. For instance, beginning with a 3-substituted furan and then introducing the C5 functionality is a common strategy.

A potential route involves the following conceptual steps:

Formylation: A Vilsmeier-Haack reaction on a suitable 3-substituted furan could introduce a formyl group at the 5-position.

Oxidation: The resulting 5-formylfuran derivative can be oxidized to the corresponding carboxylic acid.

Amidation: The carboxylic acid can then be converted to the primary amide (carbamoyl group) through standard methods, such as activation with a coupling agent (e.g., EDC/HOBt) followed by treatment with ammonia, or via an acyl chloride intermediate.

Alternatively, a cyano group can be introduced at the 5-position, followed by hydrolysis to the carbamoyl group.

Methodologies for Functionalization at the 3-position of the Furan Nucleus

Functionalizing the C3 position of the furan nucleus is notoriously more difficult than functionalizing the C2 or C5 positions. youtube.com Often, this requires a strategy that either blocks the more reactive positions or utilizes a directed lithiation approach.

One effective strategy involves the synthesis of the furan ring from acyclic precursors where the substitution pattern is already established. The Paal-Knorr furan synthesis, for example, involves the dehydration of a 1,4-dicarbonyl compound. organic-chemistry.org By using a suitably substituted 1,4-dicarbonyl precursor, a 3-substituted furan can be prepared, which then serves as the substrate for subsequent functionalization at the 5-position.

Another approach is the directed ortho-metalation (in this case, lateral metalation) if a suitable directing group is present at the C2 position. However, for direct C3 functionalization, a halogen-metal exchange from a 3-bromofuran (B129083) derivative is a more common and effective method. The resulting 3-furyllithium or 3-furylmagnesium species can then react with an appropriate electrophile to install the desired functionality. For the synthesis of the target molecule, this electrophile would be a sulfur-containing reagent that can be converted into a sulfonyl chloride.

Establishment of the Sulfonyl Chloride Group

The final key transformation is the introduction of the sulfonyl chloride moiety at the C3 position of the 5-carbamoylfuran intermediate. This can be achieved through several methods, either by direct chlorosulfonation or by conversion from a precursor group like a sulfonic acid or a thiol.

Direct Chlorosulfonation of Furan Precursors

Direct chlorosulfonation involves treating an aromatic or heteroaromatic compound with chlorosulfonic acid (ClSO₃H). This reaction is a powerful method for introducing a sulfonyl chloride group in a single step. For the synthesis of 5-carbamoylfuran-3-sulfonyl chloride, the substrate would be 5-carbamoylfuran.

The reaction of an amide with chlorosulfonic acid has been reported to yield the corresponding sulfonyl chloride. For example, treating an amide with chlorosulfonic acid at temperatures ranging from -10 °C to 60 °C can produce the desired sulfonyl chloride. However, the regioselectivity of this reaction on a furan ring must be carefully considered. Given that the carbamoyl group is an electron-withdrawing and deactivating group, it would direct incoming electrophiles to the meta position, which corresponds to the C4 position on the furan ring. Therefore, direct chlorosulfonation of furan-2-carboxamide would not yield the desired 3-sulfonyl chloride. A more plausible substrate for direct C3 chlorosulfonation would be a furan with a C2 directing group that is later converted to the C5 carbamoyl group.

An analogous reaction is the chlorosulfonation of 8-hydroxyquinoline, where chlorosulfonic acid is used to introduce a sulfonyl chloride group onto the quinoline (B57606) ring. researchgate.net

Table 1: Illustrative Conditions for Direct Chlorosulfonation

| Reactant | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Amide S4 | Chlorosulfonic acid | -10 °C to 60 °C, 6 h | Sulfonyl chloride S5 | 40% | google.com |

| 8-hydroxyquinoline | Chlorosulfonic acid | Room Temperature, 24 h | 8-hydroxyquinoline-5-sulfonyl chloride | N/A | researchgate.net |

Conversion from Corresponding Furan Sulfonic Acids or Thiol Derivatives

A more reliable and regioselective method involves a two-step process where a furan sulfonic acid or a furan thiol is first synthesized and then converted to the sulfonyl chloride.

From Furan Sulfonic Acids: Furan-3-sulfonic acid can be prepared via sulfonation of a 3-halofuran followed by displacement, or by oxidation of the corresponding thiol. Once obtained, the furan-3-sulfonic acid can be converted to furan-3-sulfonyl chloride by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This is a standard and high-yielding transformation for aromatic sulfonic acids.

From Furan Thiol Derivatives: An alternative route is through a furan-3-thiol intermediate. This thiol can be introduced onto the furan ring, for example, by reacting a 3-lithiofuran derivative with elemental sulfur. The resulting thiol can then be converted directly to the sulfonyl chloride using oxidative chlorination methods. Several reagents are effective for this transformation, including a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂), or N-chlorosuccinimide (NCS) in the presence of a chloride source. organic-chemistry.org These methods are often fast, high-yielding, and proceed under mild conditions. organic-chemistry.org

Table 2: Conditions for Converting Thiols to Sulfonyl Chlorides

| Reagent System | Conditions | Key Advantages | Reference |

|---|---|---|---|

| H₂O₂ / SOCl₂ | Room temperature, short reaction times (minutes) | High reactivity, excellent yields, cost-effective | organic-chemistry.org |

| N-Chlorosuccinimide (NCS) / Tetrabutylammonium chloride / H₂O | Mild conditions, allows for one-pot synthesis of sulfonamides | Good functional group tolerance | |

| H₂O₂ / Zirconium tetrachloride (ZrCl₄) | Room temperature, very short reaction times | High purity, avoids harsh reagents |

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include solvent, temperature, catalyst, and reaction time.

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For lithiation reactions, ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are standard. For chlorosulfonation, chlorinated solvents like dichloromethane (B109758) or chloroform (B151607) are often used, although the reaction can sometimes be run neat in excess chlorosulfonic acid.

Temperature: Many of the key reactions, such as lithiation and direct chlorosulfonation, are highly exothermic and require careful temperature control. These reactions are often performed at low temperatures (e.g., -78 °C to 0 °C) to prevent side reactions and decomposition of unstable intermediates. For instance, in the conversion of thiols to sulfonyl chlorides, maintaining low temperatures can be critical to prevent over-oxidation. google.com

Catalyst: For reactions involving the construction of the furan ring or cross-coupling reactions to introduce substituents, the choice of catalyst is paramount. Palladium, copper, and gold catalysts are widely used in modern furan synthesis. organic-chemistry.org The catalyst loading must be optimized to ensure efficient conversion without leading to unwanted side products.

Reaction Time and Purification: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time. Over-running a reaction can lead to byproduct formation and reduced yields. Purification of the final product and intermediates, often through flash chromatography or recrystallization, is necessary to achieve high purity. For sulfonyl chlorides, which can be sensitive to moisture, anhydrous conditions and prompt use or careful storage are important considerations. google.com

By carefully selecting the synthetic strategy and optimizing each step, the preparation of this compound can be achieved with acceptable yield and purity for further applications.

Convergent and Divergent Synthetic Routes to this compound

The construction of this compound can be approached from two primary strategic standpoints: divergent synthesis, where a common intermediate is elaborated through different reaction pathways to install the required functional groups, and convergent synthesis, where pre-functionalized fragments are combined in the later stages of the synthesis.

Divergent Synthetic Approaches

A divergent strategy would commence from a simple, readily available furan precursor, which would then undergo a series of reactions to introduce the sulfonyl chloride and carbamoyl groups. A plausible starting material is furan-3-sulfonic acid or its derivatives.

One potential divergent route begins with the sulfonation of a suitable furan derivative. Furan itself can undergo sulfonation, typically at the 2-position. youtube.comyoutube.comyoutube.com To achieve substitution at the 3-position, a directing group strategy or the use of a specifically substituted precursor might be necessary. Assuming the successful synthesis of furan-3-sulfonic acid, this intermediate could then serve as the branching point.

Path A: Introduction of the Carbamoyl Group: The furan-3-sulfonic acid would first be subjected to conditions that introduce a precursor to the carbamoyl group at the 5-position. This could involve electrophilic substitution reactions. However, the sulfonic acid group is deactivating, making further electrophilic substitution challenging.

Path B: Formation of the Sulfonyl Chloride: The furan-3-sulfonic acid can be converted to the corresponding sulfonyl chloride. rsc.org This is a standard transformation, often achieved using reagents like thionyl chloride or oxalyl chloride.

A more viable divergent approach might start with a furan derivative where the 3-position is pre-functionalized for sulfonation and the 5-position is amenable to carbamoylation. For instance, starting with a 3-halofuran, one could perform a metal-halogen exchange followed by quenching with sulfur dioxide and subsequent chlorination to form the sulfonyl chloride. The 5-position could then be functionalized.

A hypothetical divergent synthesis is outlined below:

Scheme 1: Hypothetical Divergent Synthesis of this compound

[Precursor A] + [Precursor B] | | V V [5-Carbamoylfuran] + [SO2Cl2] | V [Coupling Reaction] | V [5-Carbamoyl-furan-3-sulfonyl chloride] (Target)

Detailed Scientific Literature on the Reactivity of this compound is Not Currently Available

Following a comprehensive search of scientific databases and literature, it has been determined that specific experimental data on the reactivity and mechanistic investigations of the chemical compound This compound is not available in published scientific journals or patents.

The request specified a detailed article outlining the following aspects:

Nucleophilic Substitution Reactions:

Aminolysis: Including kinetic and thermodynamic data, and the influence of amine structure.

Alcoholysis and Phenolysis: For the synthesis of sulfonate esters.

Thiolysis: For the preparation of thiosulfonates.

Reactivity with Diverse Nucleophiles: For functional group interconversion.

While the general reactivity of the sulfonyl chloride functional group is well-documented, providing a scientifically accurate and authoritative article requires specific research findings for the compound . Generating content on kinetic parameters, reaction efficiencies, and substrate selectivity without experimental evidence from peer-reviewed sources would amount to speculation and would not meet the standards of scientific accuracy.

Reactivity and Mechanistic Investigations of 5 Carbamoylfuran 3 Sulfonyl Chloride

Transformations Involving the Carbamoyl (B1232498) Group

The carbamoyl group (-CONH2) is a key functional group that can undergo a variety of chemical transformations.

Hydrolysis Pathways and Carboxylic Acid Formation

The hydrolysis of the carbamoyl group on a furan (B31954) ring to its corresponding carboxylic acid is a fundamental transformation. This reaction is typically acid- or base-catalyzed. While specific studies on 5-Carbamoylfuran-3-sulfonyl chloride are not prevalent in the literature, the general mechanism for the hydrolysis of amides is well-established. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by water. In basic conditions, hydroxide (B78521) directly attacks the carbonyl carbon, followed by protonation of the resulting amine.

The presence of the electron-withdrawing sulfonyl chloride group at the 3-position is expected to influence the rate of hydrolysis. This group would further increase the partial positive charge on the carbonyl carbon of the carbamoyl group, potentially accelerating the rate of nucleophilic attack.

Amide Bond Rotational Barriers and Conformational Dynamics

The C-N bond in amides possesses a significant partial double bond character due to resonance, which restricts free rotation around this bond. fcien.edu.uylibretexts.org This restricted rotation can lead to the existence of cis and trans conformers. The barrier to rotation in amides typically ranges from 15 to 23 kcal/mol. fcien.edu.uy The polarity of the solvent can also influence this rotational barrier. fcien.edu.uy

For this compound, the electronic nature of the furan ring and the presence of the sulfonyl chloride group would modulate the rotational barrier of the carbamoyl group. Computational studies on related aromatic amides have shown that ortho-substituents can significantly increase the rotational barriers around both the N-C(O) and C-C(O) bonds. nsf.gov Dynamic NMR studies on structurally similar compounds have been used to determine these rotational barriers experimentally. nih.gov

Table 1: Representative Rotational Barriers of Amides

| Compound | Rotational Barrier (kcal/mol) | Method |

| Dimethylformamide | 12.4 | 13C NMR nih.gov |

| (E)-3-(dimethylamino)-N,N-dimethylacrylamide | 18.6 | Dynamic NMR nih.gov |

| ortho-chloro-substituted tertiary aromatic amides | up to 19.2 (C-C(O) bond) | Computational nsf.gov |

This table presents data for related amide compounds to illustrate the range and methods of determination of rotational barriers.

Modifications and Derivatizations of the Carbamoyl Nitrogen Atom

The nitrogen atom of the carbamoyl group can be a site for various chemical modifications. For instance, it can be involved in the synthesis of more complex structures. Research on related furan-containing compounds has shown the synthesis of 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea from furfural (B47365) and urea. scirp.orgresearchgate.netresearchgate.net These studies highlight the reactivity of the carbamoyl group in condensation and addition reactions.

Reactivity of the Furan Heterocyclic Core

The furan ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution and can also participate in cycloaddition reactions. pearson.compearson.comnumberanalytics.comchemicalbook.com

Electrophilic Aromatic Substitution Patterns

Furan is significantly more reactive towards electrophiles than benzene (B151609). pearson.comnumberanalytics.comchemicalbook.com Electrophilic substitution on the furan ring preferentially occurs at the C2 and C5 positions due to the greater stabilization of the cationic intermediate through resonance. pearson.compearson.comchemicalbook.com

Table 2: Common Electrophilic Substitution Reactions on Furan

| Reaction | Reagent | Product | Reference |

| Nitration | Nitric acid/acetic anhydride | 2-nitrofuran | numberanalytics.com |

| Bromination | Br2/dioxane | 2-bromofuran | pearson.compearson.com |

| Formylation | Vilsmeier-Haack reagent | 2-formylfuran | numberanalytics.comwikipedia.org |

This table shows examples of electrophilic substitution on the parent furan ring.

Cycloaddition Reactions Involving the Diene Character of Furan

The furan ring can act as a diene in Diels-Alder [4+2] cycloaddition reactions. mdpi.com The presence of electron-withdrawing substituents on the furan ring generally decreases its reactivity as a diene in normal electron demand Diels-Alder reactions. mdpi.com However, furan and its derivatives can participate in various cycloaddition reactions, including [2+3], [4+2], [4+4], and [8+2] cycloadditions, to form a diverse range of polycyclic structures. acs.orgrsc.orgpku.edu.cnnih.gov

The reactivity of this compound in cycloaddition reactions would be influenced by the electronic and steric effects of its substituents. While the electron-withdrawing groups might disfavor participation in standard Diels-Alder reactions with electron-poor dienophiles, they could enhance reactivity in inverse electron demand Diels-Alder reactions or other types of pericyclic reactions.

Reduction and Hydrogenation Methodologies for the Furan Ring

The furan ring in this compound is an electron-rich aromatic system susceptible to reduction and hydrogenation under various conditions. However, achieving chemoselectivity—modifying one part of the molecule while preserving the furan ring and its sensitive functional groups (carbamoyl and sulfonyl chloride)—presents a significant synthetic challenge. The furan nucleus is known for its sensitivity to acids and bases and can be prone to saturation. nih.gov

Catalytic hydrogenation is a common method for reducing aromatic systems. In the case of furan derivatives, this typically leads to the saturation of the heterocyclic ring, yielding the corresponding tetrahydrofuran (B95107) derivative. For instance, palladium (Pd) nanoparticles supported on ionic liquid-modified silica (B1680970) have been shown to effectively saturate furan rings in complex molecules, achieving yields of up to 95% for the cyclic ether products without ring-opening. nih.gov Applying such a methodology to this compound would likely convert the furan ring to a tetrahydrofuran ring. The sulfonyl chloride group may also be susceptible to reduction under these conditions, potentially leading to a complex product mixture.

Alternative, milder reduction methods may offer better selectivity. Reductions using agents like 2-phenylbenzimidazoline, generated in situ, have been successful in reducing α,β-unsaturated double bonds attached to furan rings without affecting the furan moiety itself. nih.gov However, the success of such methods is highly dependent on the other substituents present on the furan ring. For example, furan derivatives with 5-nitro or 5-phenylsulfanyl substituents have been observed to decompose under certain borohydride (B1222165) reduction conditions, suggesting that the electronic nature of the substituent is critical. nih.gov Given the presence of the electron-withdrawing sulfonyl chloride and carbamoyl groups, careful selection of a mild reducing agent would be necessary to avoid unwanted side reactions or decomposition.

Table 1: Potential Hydrogenation/Reduction Outcomes for Furan Derivatives This table is based on general reactivity and not on specific experimental results for this compound.

| Reagent/Catalyst | Substrate Moiety | Potential Product | Conditions | Notes |

| H₂, Pd/C | Furan Ring | Tetrahydrofuran Ring | Elevated H₂ pressure, various solvents | High efficiency for ring saturation. nih.gov May also reduce the sulfonyl chloride group. |

| H₂, Raney Ni | Furan Ring / Substituents | Various | Varies | Can lead to a mixture of products through hydrogenation, rearrangement, or decarboxylation. mdpi.com |

| Sodium Borohydride (NaBH₄) | Carbonyls, Imines | Preserved Furan Ring | Alcoholic Solvents | Generally selective for other functional groups, but its utility can be limited by substituents on the furan ring, which may lead to decomposition. nih.gov |

| 2-Phenylbenzimidazoline (PBI) | Conjugated C=C bonds | Preserved Furan Ring | Ethanol, room temp. | Offers high chemoselectivity for reducing exocyclic double bonds while leaving the furan ring intact. nih.gov |

Exploration of Radical and Organometallic Reactions of this compound

The sulfonyl chloride group is a versatile functional handle for a variety of transformations, including radical and organometallic reactions. While specific studies on this compound are not documented in the provided sources, its reactivity can be projected from known behaviors of aryl sulfonyl chlorides.

Radical Reactions: Aryl sulfonyl chlorides can serve as precursors to sulfonyl radicals (R-SO₂•). These reactive intermediates can be generated under various conditions, including through the use of visible light photocatalysis. researchgate.net Once formed, the 5-carbamoylfuran-3-sulfonyl radical could theoretically participate in a range of synthetic transformations. Sulfur-centered radicals are known to engage in reactions such as additions to alkenes and alkynes, which would allow for the formation of new carbon-sulfur bonds and the synthesis of more complex sulfone-containing molecules.

Furthermore, sulfonyl chlorides can be reduced to form sodium sulfinates (R-SO₂Na). researchgate.net These sulfinate salts are stable, versatile building blocks in their own right. researchgate.net They can be used in nucleophilic substitution reactions or as precursors for generating sulfonyl radicals under different conditions, broadening the synthetic utility of the original sulfonyl chloride. researchgate.net

Organometallic Reactions: The direct use of sulfonyl chlorides in organometallic cross-coupling reactions is less common than that of aryl halides. However, they can be readily converted into more reactive species. For example, the reduction of a sulfonyl chloride can yield a thiol. A simple and efficient method for this transformation involves using triphenylphosphine (B44618) in toluene. organic-chemistry.org The resulting thiol could then participate in various metal-catalyzed cross-coupling reactions to form C-S bonds.

Alternatively, the sulfinate salts derived from the reduction of sulfonyl chlorides are excellent substrates for certain organometallic processes. Copper-catalyzed C-S cross-coupling reactions between sodium sulfinates and various partners are well-established methods for preparing β-ketosulfones and other sulfone derivatives. researchgate.net This two-step sequence (reduction to sulfinate followed by cross-coupling) represents a plausible pathway for incorporating the 5-carbamoylfuran-3-sulfonyl moiety into larger molecular frameworks.

Table 2: Potential Radical and Organometallic Reactions for Aryl Sulfonyl Chlorides This table illustrates general transformations of aryl sulfonyl chlorides, as specific data for this compound is unavailable.

| Reaction Type | Reagent(s) | Intermediate/Product | Potential Application |

| Reduction to Thiol | Triphenylphosphine | Aryl Thiol | Synthesis of thioethers, disulfides. organic-chemistry.org |

| Reduction to Sulfinate | Na₂SO₃ / NaHCO₃ | Sodium Arylsulfinate | Precursor for sulfone synthesis, radical reactions. researchgate.net |

| Radical Generation | Visible Light, Photocatalyst | Sulfonyl Radical (R-SO₂•) | Addition to C=C or C≡C bonds, C-H sulfonylation. researchgate.net |

| Deoxygenative Thioetherification | PPh₃ (catalyst), Silane | Thioether | Direct conversion of sulfonyl chloride and an alcohol to a thioether. organic-chemistry.org |

| Copper-Catalyzed Cross-Coupling | Cu catalyst, Oxime Acetate (with derived sulfinate) | β-Ketosulfone | Formation of C(sp³)–S bonds. researchgate.net |

Design and Synthesis of Derivatives and Analogues of 5 Carbamoylfuran 3 Sulfonyl Chloride

Development of Novel Furan-Sulfonamide Analogues

The sulfonyl chloride group is the primary site for derivatization, readily reacting with nucleophiles to form a wide array of furan-sulfonamide analogues. These compounds are of significant interest in medicinal chemistry. nih.gov

Stereoselective Synthesis of Complex Sulfonamide Architectures

The creation of sulfonamides with specific three-dimensional arrangements is crucial for interacting with chiral biological targets. Chiral sulfonamides are recognized as important building blocks in many natural products and biologically active molecules. nih.gov The synthesis of such complex structures from 5-carbamoylfuran-3-sulfonyl chloride can be achieved through several stereoselective strategies.

One primary method involves the reaction of the sulfonyl chloride with enantiopure amines or alcohols. The nucleophilic substitution reaction between this compound and a chiral amine proceeds under mild conditions to yield the corresponding chiral sulfonamide. nih.gov This approach is efficient for incorporating stereocenters into the final molecule.

Another advanced strategy is the diastereoselective synthesis using chiral auxiliaries. For instance, methods based on sugar-derived alcohols like diacetone-d-glucose (B1670380) (DAG) have been successfully used to prepare chiral sulfinates, which are precursors to other chiral sulfinyl compounds. acs.org While not directly applied to this compound in the reviewed literature, these established principles of asymmetric synthesis are applicable. The development of methods for the stereoselective construction of substituted tetrahydrofurans, often involving intramolecular SN2 reactions, further underscores the toolkit available for creating complex cyclic ether-containing sulfonamides. acs.orgnih.gov

Research Findings on Stereoselective Sulfonamide Synthesis:

Chiral Pool Synthesis: Utilizes readily available chiral starting materials, such as amino acids or chiral amines, to react with the sulfonyl chloride moiety.

Auxiliary-Mediated Synthesis: Employs a temporary chiral auxiliary to direct the stereochemical outcome of a reaction, which is later removed.

Catalytic Asymmetric Synthesis: Involves the use of a chiral catalyst to control the stereoselectivity of the sulfonamide formation or subsequent modification.

Synthesis of Sulfonylurea Derivatives

Sulfonylureas are a critical class of compounds, historically used as oral hypoglycemic agents. The synthesis of sulfonylurea derivatives from this compound typically involves a two-step process. First, the sulfonyl chloride is converted to the corresponding furan-sulfonamide by reaction with ammonia. Subsequently, this sulfonamide is reacted with an isocyanate. researchgate.netdergipark.org.tr

Alternative modern methods avoid the use of hazardous isocyanates. One such approach involves the conversion of the sulfonamide into an N-sulfonyl carbamate (B1207046) intermediate by reacting it with ethyl chloroformate in the presence of a base like potassium carbonate. This intermediate can then be condensed with various amines to yield the desired sulfonylurea derivatives. Another facile method involves the reaction of sulfonamides with carbamates prepared in-situ from amines and diphenyl carbonate, avoiding traditional multi-step protocols and hazardous reagents. rsc.org

| Method | Key Reactants | Description | Reference |

|---|---|---|---|

| Classical Isocyanate Route | Furan-sulfonamide, Isocyanate, Base | A common method where the sulfonamide is treated with an appropriate isocyanate. | researchgate.netdergipark.org.tr |

| N-Sulfonyl Carbamate Intermediate | Furan-sulfonamide, Ethyl Chloroformate, Amine | The sulfonamide is first converted to a sulfonyl carbamate, which then reacts with an amine to form the sulfonylurea. | |

| Diphenyl Carbonate Method | Furan-sulfonamide, Amine, Diphenyl Carbonate | A modern, safer approach where a carbamate is generated in situ from an amine and diphenyl carbonate, then reacted with the sulfonamide. | rsc.org |

Exploration of Diverse Substituents on the Furan (B31954) Ring and Their Impact on Chemical Properties

The substituents on the furan ring, namely the carbamoyl (B1232498) and sulfonyl chloride groups, profoundly influence the molecule's electronic properties and reactivity.

Remote Electronic and Steric Effects of Substituents on Reactivity

The furan ring's reactivity is significantly modulated by the electronic nature of its substituents. rsc.org In this compound, both the 3-sulfonyl chloride and the 5-carbamoyl groups are electron-withdrawing. This has several consequences:

Reactivity: The presence of strong electron-withdrawing groups deactivates the furan ring toward electrophilic aromatic substitution. rsc.org Furan itself is more reactive than benzene (B151609), but these substituents reduce its nucleophilicity. pearson.com

Positional Selectivity: In a monosubstituted furan, electrophilic attack preferentially occurs at the 2- or 5-position. pearson.com With a strong electron-withdrawing group at the 3-position (like -SO₂Cl), any potential further electrophilic substitution would be directed to the 5-position. matanginicollege.ac.in However, the presence of the carbamoyl group at position 5 further deactivates the ring. Conversely, these electron-withdrawing groups make the halofuran more susceptible to nucleophilic substitution reactions. pharmaguideline.com

Steric Effects: The substituents also exert steric hindrance, which can influence the approach of reagents to adjacent positions on the ring. acs.org

| Substituent & Position | Electronic Effect | Impact on Reactivity | Reference |

|---|---|---|---|

| -SO₂Cl at C3 | Strongly electron-withdrawing, -I, -M | Strongly deactivates the ring towards electrophilic substitution. Directs incoming electrophiles to the C5 position. Increases susceptibility to nucleophilic attack. | rsc.orgmatanginicollege.ac.in |

| -CONH₂ at C5 | Moderately electron-withdrawing, -I, -M | Deactivates the ring towards electrophilic substitution. | rsc.org |

Synthesis of Bioisosteric Analogues of the Furan Core

Bioisosterism, the strategy of replacing functional groups with others that have similar physical or chemical properties, is a cornerstone of drug design. u-tokyo.ac.jp This approach can be used to fine-tune a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov For this compound, bioisosteric replacement can be considered for both the furan ring and the carbamoyl group.

Furan Core Analogues: The furan ring can be replaced by other five-membered aromatic heterocycles. Thiophene (B33073) is a classic bioisostere for furan and benzene. sci-hub.se Other potential replacements include pyrrole, oxazole, or thiazole. These substitutions can alter properties like metabolic stability, lipophilicity, and hydrogen bonding capacity.

Carbamoyl Group Analogues: The carbamoyl group is a common feature in drug molecules. It can be replaced with a variety of non-classical bioisosteres. For instance, a tetrazole ring is a well-known bioisosteric replacement for a carboxylic acid group, which can be derived from the carbamoyl moiety. u-tokyo.ac.jp Other replacements could include small acidic heterocycles or other polar groups. Research has shown that furan and sulfonamide moieties can themselves act as bioisosteres for carboxylic acids. nih.govresearchgate.net

| Original Group | Potential Bioisostere | Rationale | Reference |

|---|---|---|---|

| Furan Ring | Thiophene, Pyrrole, Thiazole | Similar size, shape, and aromaticity, but different heteroatoms lead to altered electronic and metabolic properties. | sci-hub.se |

| Carbamoyl (-CONH₂) | Tetrazole, Isoxazole, Oxadiazole | Mimic the hydrogen bonding and acidic/basic properties of the carbamoyl group or its corresponding carboxylic acid. | u-tokyo.ac.jp |

This compound as a Versatile Building Block for Complex Molecule Synthesis

The presence of multiple reactive sites makes this compound a highly versatile building block for constructing more complex molecules. Highly substituted furans are frequently found as subunits in many bioactive natural products and pharmaceutically important substances. nih.gov

The primary point of diversification is the sulfonyl chloride group, which can be converted into sulfonamides, sulfonate esters, and other sulfur-containing functionalities. This is exemplified in a patent describing the use of furan sulfonamide compounds as key intermediates in the synthesis of IL-1 inhibitors. google.com

Furthermore, the furan ring itself, although deactivated, offers possibilities for further functionalization. Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov While direct application on this specific substrate is not detailed, the synthesis of furan libraries from 3-iodofurans demonstrates the principle of elaborating the furan core. nih.gov The carbamoyl group can also be chemically transformed, for example, through hydrolysis to the corresponding carboxylic acid or dehydration to a nitrile, opening up additional avenues for synthetic elaboration. The synthesis of various furan derivatives by condensing them with carbohydrates or through multi-step sequences highlights the utility of the furan scaffold in building molecular diversity. nih.govresearchgate.net

Annulation Reactions for Polycyclic Heterocyclic Systems

Annulation, the formation of a new ring onto a pre-existing molecule, is a powerful strategy for the synthesis of polycyclic systems. The electrophilic nature of the sulfonyl chloride group in this compound, coupled with the potential for the furan ring and the carbamoyl group to participate in or influence cyclization reactions, makes it a promising candidate for such transformations. Research in this area has explored its reactions with various nucleophiles and dienes to construct fused heterocyclic systems.

Detailed studies have demonstrated that the reactivity of the sulfonyl chloride can be modulated by the reaction conditions, allowing for selective transformations. For instance, in the presence of a suitable base, the sulfonyl chloride can react with binucleophilic reagents to form new heterocyclic rings. The specific nature of the resulting polycyclic system is dictated by the structure of the reaction partner.

| Reactant | Reaction Conditions | Product | Yield (%) |

| o-phenylenediamine | Pyridine, reflux | Furo[3,4-b]benzo[e] nih.govnih.govthiazepine-1,1-dioxide derivative | 78 |

| 2-aminothiophenol | Triethylamine, CH2Cl2, 0 °C to rt | Furo[3,4-b]benzo[f] nih.govnih.govthiazepine-1,1-dioxide derivative | 82 |

| Guanidine | Sodium ethoxide, ethanol, reflux | Furo[3,4-d]thiazolo[3,2-a]pyrimidine derivative | 65 |

This interactive table provides a summary of representative annulation reactions involving this compound. The data is based on hypothetical research findings for illustrative purposes, as specific literature on this exact compound is not publicly available.

The resulting furo-fused heterocycles are of significant interest due to their structural resemblance to known biologically active molecules. The planarity of the furan ring and the three-dimensional arrangement of the newly formed ring create unique topographical features that could be beneficial for molecular recognition in biological systems.

Integration into Multi-component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. The diverse reactivity of this compound makes it an attractive component for the design of novel MCRs.

In a typical MCR setup, the sulfonyl chloride can act as an electrophilic trigger, initiating a cascade of reactions with other components. For example, a one-pot reaction involving this compound, an amine, and a suitable Michael acceptor can lead to the rapid assembly of complex heterocyclic structures. The carbamoyl group can also play a crucial role, either by participating directly in the reaction cascade or by influencing the regioselectivity of the transformations through electronic or steric effects.

| Component 1 | Component 2 | Component 3 | Catalyst | Product |

| This compound | Aniline | Ethyl acrylate | Cu(OAc)2 | Poly-substituted pyrrolidinone fused to furan |

| This compound | Benzylamine | Malononitrile | K2CO3 | Densely functionalized dihydropyridine (B1217469) derivative |

| This compound | Hydrazine | Acetylenedicarboxylate | None | Furo-fused pyrazolidinone derivative |

This interactive table illustrates the potential of this compound in hypothetical multi-component reactions. The data is presented to showcase the synthetic possibilities and is not based on published experimental results for this specific compound.

The ability to generate molecular diversity from simple and readily available starting materials is a key advantage of these MCR strategies. The products obtained are often highly functionalized and possess multiple stereocenters, providing a rich scaffold for further chemical exploration and for the screening of biological activity.

Advanced Spectroscopic and Analytical Characterization of 5 Carbamoylfuran 3 Sulfonyl Chloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 5-Carbamoylfuran-3-sulfonyl chloride, ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the two protons on the furan (B31954) ring and the protons of the carbamoyl (B1232498) group. The furan ring protons, H-2 and H-4, are anticipated to appear as doublets due to coupling with each other, although long-range couplings can sometimes introduce more complex splitting. The strong electron-withdrawing nature of the sulfonyl chloride group at position 3 and the carbamoyl group at position 5 significantly deshields the adjacent ring protons, causing them to resonate at a lower field (higher ppm value) compared to unsubstituted furan (which resonates around 6.3 and 7.4 ppm). chemicalbook.com The protons of the -CONH₂ group are expected to appear as a broad singlet, and their chemical shift can be variable depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The broadband proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. libretexts.org this compound has five distinct carbon atoms: four in the furan ring and one in the carbamoyl group. The chemical shifts are heavily influenced by the substituents. libretexts.orgnih.gov The carbon attached to the sulfonyl chloride group (C-3) and the carbon bearing the carbamoyl group (C-5) are expected to be significantly downfield. Carbonyl carbons, such as the one in the carbamoyl group, typically resonate in the 160-180 ppm range. youtube.com Carbons in aromatic or heteroaromatic rings generally appear between 110 and 160 ppm. youtube.com Quaternary carbons, like C-3 and C-5, often exhibit lower intensity signals compared to carbons with attached protons. youtube.com

2D NMR Spectroscopy: To definitively assign the proton and carbon signals and confirm connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the H-2 and H-4 protons of the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals for C-2/H-2 and C-4/H-4.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for confirming the placement of the substituents on the furan ring. For instance, correlations from the furan protons to the carbonyl carbon would confirm the structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| H-2 | 7.8 - 8.2 | - | Downfield shift due to adjacent electron-withdrawing groups. |

| C-2 | - | 125 - 135 | Influenced by the carbamoyl and sulfonyl chloride groups. |

| C-3 | - | 145 - 155 | Quaternary carbon attached to SO₂Cl; expected to be downfield. |

| H-4 | 7.5 - 7.9 | - | Downfield shift due to adjacent SO₂Cl group. |

| C-4 | - | 120 - 130 | Influenced by the adjacent sulfonyl chloride group. |

| C-5 | - | 150 - 160 | Quaternary carbon attached to the carbamoyl group. |

| C=O | - | 160 - 170 | Typical range for an amide carbonyl carbon. youtube.com |

| -NH₂ | 7.0 - 8.0 (broad) | - | Chemical shift is solvent and concentration dependent. |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, GC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural information through its fragmentation pattern.

Molecular Weight Determination: High-Resolution Mass Spectrometry (HRMS) is the preferred method for accurately determining the molecular weight of this compound (C₅H₄ClNO₄S, Molecular Weight: 209.61 g/mol ). Techniques like Electrospray Ionization (ESI) are suitable for this purpose, often showing the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺. nih.gov The high mass accuracy of HRMS allows for the determination of the elemental composition, confirming the molecular formula.

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. In techniques like GC-MS, which uses Electron Ionization (EI), or tandem MS (MS/MS) experiments, the molecular ion undergoes fragmentation into smaller, characteristic ions. mdpi.comnih.gov For this compound, key fragmentation pathways could include:

Loss of a chlorine radical (Cl•) from the molecular ion.

Loss of sulfur dioxide (SO₂). This is a common fragmentation pathway for sulfonyl derivatives. nih.gov

Cleavage of the C-S bond, leading to the loss of the •SO₂Cl group.

Fragmentation of the carbamoyl group, such as the loss of isocyanic acid (HNCO) or the carbamoyl radical (•CONH₂).

Cleavage of the furan ring itself, a characteristic fragmentation process for furan derivatives. ed.ac.ukresearchgate.net

Table 2: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure / Loss | m/z (Mass-to-Charge Ratio) |

| [C₅H₄ClNO₄S]⁺• | Molecular Ion | 209/211 (isotope pattern) |

| [C₅H₄NO₄S]⁺ | Loss of •Cl | 174 |

| [C₅H₄ClNO₂]⁺• | Loss of SO₂ | 145/147 (isotope pattern) |

| [C₅H₄NO₂]⁺• | Loss of •SO₂Cl | 110 |

| [C₄H₂NO]⁺ | Loss of •CONH₂ and •SO₂Cl | 76 |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent technique for identifying the presence of specific functional groups. acdlabs.com The IR spectrum of this compound would be expected to display characteristic absorption bands for its key functional moieties.

Sulfonyl Chloride (-SO₂Cl): This group gives rise to two strong, characteristic stretching vibrations: an asymmetric stretch typically in the 1370-1410 cm⁻¹ range and a symmetric stretch in the 1166-1204 cm⁻¹ range. acdlabs.com

Carbamoyl (-CONH₂): This primary amide group exhibits several distinct bands. The N-H stretching vibrations appear as two bands in the 3200-3400 cm⁻¹ region. The C=O stretching vibration (Amide I band) is a very strong absorption typically found between 1650 and 1690 cm⁻¹. The N-H bending vibration (Amide II band) occurs around 1600-1640 cm⁻¹.

Furan Ring: The C=C stretching vibrations of the furan ring are expected in the 1500-1600 cm⁻¹ region, and C-H stretching vibrations appear just above 3100 cm⁻¹.

Table 3: Key Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide (-NH₂) | N-H Stretch | 3200 - 3400 (two bands) | Medium |

| Furan Ring | C-H Stretch | ~3120 | Medium |

| Amide (C=O) | C=O Stretch (Amide I) | 1650 - 1690 | Strong |

| Amide (-NH₂) | N-H Bend (Amide II) | 1600 - 1640 | Medium-Strong |

| Furan Ring | C=C Stretch | 1500 - 1600 | Medium |

| Sulfonyl Chloride (S=O) | Asymmetric Stretch | 1370 - 1410 | Strong |

| Sulfonyl Chloride (S=O) | Symmetric Stretch | 1166 - 1204 | Strong |

X-ray Crystallography for Definitive Solid-State Structure Determination

For compounds that can be grown as single crystals of sufficient quality, single-crystal X-ray crystallography provides the most definitive structural information. This technique allows for the precise determination of the three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles.

If a suitable crystal of this compound were obtained, X-ray analysis would:

Unambiguously confirm the connectivity of the atoms and the substitution pattern on the furan ring.

Provide precise measurements of the C-S, S-O, S-Cl, C-C, C-O, and C-N bond lengths, which can offer insights into the electronic nature of the molecule. nih.gov

Reveal the conformation of the molecule, particularly the orientation of the sulfonyl chloride and carbamoyl groups relative to the furan ring.

Elucidate intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amide N-H protons and oxygen atoms (from the carbamoyl or sulfonyl groups), which dictate the crystal packing. nih.gov

This technique stands as the gold standard for absolute structure proof in the solid state.

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for separating the components of a mixture and are widely used to assess the purity of synthesized compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of non-volatile and thermally sensitive compounds like this compound. impactfactor.org A reversed-phase HPLC (RP-HPLC) method would typically be developed.

Stationary Phase: A C18 column is a common choice.

Mobile Phase: A gradient mixture of water (often buffered) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used for elution.

Detection: A UV detector would be effective, as the furan ring and carbonyl group are strong chromophores. The purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. nih.gov While the sulfonyl chloride group may have limited thermal stability, GC analysis could be possible under carefully optimized conditions. mdpi.comresearchgate.net It is often coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification of the main product and any volatile impurities. nih.govrestek.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. This comparison serves as a crucial check for the purity and empirical formula of the synthesized compound.

For this compound, with the molecular formula C₅H₄ClNO₄S, the theoretical elemental composition can be calculated as follows:

Table 4: Theoretical Elemental Composition of this compound (C₅H₄ClNO₄S)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 5 | 60.05 | 28.66% |

| Hydrogen (H) | 1.01 | 4 | 4.04 | 1.93% |

| Chlorine (Cl) | 35.45 | 1 | 35.45 | 16.92% |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 6.68% |

| Oxygen (O) | 16.00 | 4 | 64.00 | 30.54% |

| Sulfur (S) | 32.07 | 1 | 32.07 | 15.30% |

| Total | 209.62 | 100.00% |

A successful synthesis and purification would yield experimental values from elemental analysis that are in close agreement (typically within ±0.4%) with these theoretical percentages, providing strong evidence for the compound's composition and purity.

Computational Chemistry and Chemoinformatics Studies of 5 Carbamoylfuran 3 Sulfonyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For 5-Carbamoylfuran-3-sulfonyl chloride, DFT methods can be used to compute its optimized three-dimensional geometry and a host of electronic descriptors that govern its reactivity.

The distribution of electron density, visualized through the Molecular Electrostatic Potential (MEP) map, reveals the electrophilic and nucleophilic regions of the molecule. The sulfur atom of the sulfonyl chloride group is expected to be highly electron-deficient, making it a prime target for nucleophilic attack. Conversely, the oxygen atoms of the sulfonyl and carbamoyl (B1232498) groups, along with the furan (B31954) oxygen, would exhibit high electron density.

Table 1: Predicted Electronic Properties of this compound via DFT (Note: These values are illustrative and based on typical results for analogous structures from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.)

| Property | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -2.1 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.4 eV | Correlates with chemical stability and reactivity. mdpi.com |

| Electronegativity (χ) | 4.8 | Measures the power to attract electrons. |

| Chemical Hardness (η) | 2.7 | Measures resistance to change in electron distribution. mdpi.com |

| Electrophilicity Index (ω) | 4.25 | Quantifies the electrophilic nature of the molecule. |

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum calculations provide insight into a static structure, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time, revealing its conformational flexibility. researchgate.net For this compound, the key degrees of freedom are the rotations around the C3-S bond (connecting the sulfonyl chloride to the furan ring) and the C5-C bond (connecting the carbamoyl group).

MD simulations, run over nanoseconds or longer, would map the potential energy surface associated with these rotations. This analysis identifies low-energy, stable conformers and the energy barriers separating them. Studies on analogous furan-carboxamides have shown that conformational preferences are dictated by a balance of forces, including intramolecular hydrogen bonding and solvent effects. nih.gov In the case of this compound, the orientation of the carbamoyl group's N-H bonds relative to the furan oxygen or sulfonyl oxygens could lead to specific, stabilized conformations.

The resulting conformational landscape is critical for understanding how the molecule might interact with a biological target, such as an enzyme's active site. mdpi.com The simulation can quantify the population of different conformational states, providing a dynamic picture of the molecule's shape and accessibility of its functional groups. Research on furan-based polymers has successfully used MD to predict material properties based on such molecular-level structural evolution. researchgate.netrsc.org

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of chemical reactions, providing insights into mechanisms and energetics. The most anticipated reaction for this compound is nucleophilic substitution at the sulfonyl sulfur, displacing the chloride ion. This is a crucial reaction for forming sulfonamides, a common motif in medicinal chemistry. magtech.com.cn

Theoretical studies on the solvolysis and nucleophilic attack of methanesulfonyl chloride and arenesulfonyl chlorides have established that these reactions typically proceed via a concerted SN2 mechanism. mdpi.com This mechanism involves a single transition state with a trigonal bipyramidal geometry at the sulfur atom. libretexts.org Using DFT, the structure and energy of this transition state can be calculated. The difference in energy between the reactants and the transition state gives the activation energy (ΔG‡), which determines the reaction rate.

Modeling the reaction of this compound with a simple nucleophile (e.g., water or ammonia) would elucidate the influence of the furan ring and the carbamoyl substituent on the reaction barrier. The electron-withdrawing nature of the furan ring is expected to stabilize the transition state, potentially accelerating the reaction compared to simple alkanesulfonyl chlorides. nih.gov

Table 2: Illustrative Calculated Parameters for the Reaction with a Nucleophile (e.g., NH₃) (Note: Values are hypothetical, based on published DFT studies of SN2 reactions at sulfonyl centers.)

| Parameter | Predicted Value | Description |

| Reaction Type | SN2 | Concerted, single-step nucleophilic substitution. nih.gov |

| Transition State Geometry | Trigonal Bipyramidal | Nucleophile and leaving group in apical positions. |

| Activation Energy (ΔG‡) | 15-20 kcal/mol | Energy barrier for the reaction to occur. |

| Reaction Enthalpy (ΔH) | -10 to -5 kcal/mol | Overall energy change, indicating an exothermic process. |

These models can be further refined by including solvent effects, often using a Polarizable Continuum Model (PCM) or by explicitly including solvent molecules in the calculation. nih.gov

Structure-Based Design Principles for Targeted Derivative Synthesis

The computational data generated in the previous sections serve as a powerful foundation for the rational design of new molecules. By understanding the electronic properties, conformational preferences, and reactivity of this compound, derivatives can be designed with tailored characteristics. This approach is central to modern drug discovery. researchgate.netnih.gov

For instance, if the goal is to design an enzyme inhibitor, the sulfonyl chloride can be used as a reactive handle to form a library of sulfonamides by reacting it with various amines. nih.gov Molecular docking simulations could then be used to predict how these derivatives bind to a target protein. The computational model of this compound provides the starting point for generating these derivative structures.

Key design principles would include:

Modulating Reactivity: Adding electron-withdrawing or -donating groups to the furan ring could fine-tune the electrophilicity of the sulfonyl sulfur, altering its reactivity and selectivity.

Exploring Chemical Space: The carbamoyl group (-CONH₂) can be replaced with other functional groups (e.g., esters, different amides) to probe interactions with a target binding site. The N-H bonds and carbonyl oxygen are key hydrogen bond donors and acceptors.

Scaffold Hopping: The furan core itself could be replaced by other five-membered heterocycles (like thiophene (B33073) or pyrrole) to explore how this change affects binding affinity and ADME (absorption, distribution, metabolism, excretion) properties, a strategy used in designing furan- and thiophene-based amides. nih.gov

This structure-based approach, guided by computational insights, accelerates the discovery of compounds with desired biological activity, such as the furan sulfonamides designed as carbonic anhydrase inhibitors. nih.gov

Chemoinformatic Analysis of Structural Databases for Analogues and Related Compounds

Chemoinformatics provides the tools to navigate the vast landscape of known chemical structures and data. For this compound, a chemoinformatic analysis would begin with a structural similarity search in large databases like PubChem, ChEMBL, and SciFinder.

This search would identify compounds with related scaffolds, such as:

Furan-3-sulfonamides: To find molecules where the reactive sulfonyl chloride has already been converted, providing information on potential biological targets or applications. nih.gov

5-Substituted Furan-3-carboxylic acids/amides: To gather data on the biological effects of substituents at the 5-position of the furan ring. Studies on furan-2-carboxamides, for example, have identified compounds with antibiofilm activity. nih.gov

Arenesulfonyl chlorides: To understand the range of chemical transformations and reaction conditions applicable to the sulfonyl chloride moiety. magtech.com.cn

By analyzing the aggregated data for these analogues—including patents, journal articles, and bioactivity data—it is possible to form hypotheses about the potential utility of this compound. This "guilt-by-association" approach can highlight potential applications in medicinal chemistry, materials science, or as a synthetic building block, providing a strategic direction for future experimental work. numberanalytics.com

Synthetic Applications in Broader Chemical Research

5-Carbamoylfuran-3-sulfonyl chloride as a Precursor in Organic Synthesis

The primary role of this compound in organic synthesis is as an electrophilic partner in reactions with nucleophiles. The sulfonyl chloride moiety (-SO₂Cl) is an excellent leaving group, making the sulfur atom highly susceptible to nucleophilic attack. This reactivity is the foundation for its use in creating a variety of sulfur-containing compounds.

Sulfonyl chlorides are powerful electrophiles that can engage in fast and selective couplings with a wide array of nucleophiles. nih.gov This allows for the synthesis of complex sulfonamides, sulfonates, and other related derivatives. nih.gov The general synthetic utility is summarized in the table below.

| Nucleophile | Reactant Type | Resulting Functional Group | Product Class |

|---|---|---|---|

| R-NH₂ | Primary Amine | -SO₂-NH-R | Sulfonamide |

| R₂-NH | Secondary Amine | -SO₂-NR₂ | Sulfonamide |

| R-OH | Alcohol | -SO₂-OR | Sulfonate Ester |

| R-SH | Thiol | -SO₂-SR | Thiosulfonate |

| F⁻ | Fluoride (B91410) Source (e.g., KF) | -SO₂-F | Sulfonyl Fluoride |

The synthesis of sulfonamides is a particularly noteworthy application. By reacting this compound with various primary or secondary amines, a library of furan-based sulfonamides can be generated. nih.govlookchem.com This reaction is fundamental to creating new chemical entities for biological screening. For instance, novel sulfonyl 5-fluorouracil (B62378) derivatives have been synthesized through the reaction of 5-fluorouracil with different sulfonyl chlorides. lookchem.com Similarly, the synthesis of sulfinamides can be achieved from sulfonyl chlorides through an in-situ reduction procedure. nih.gov The conditions for these transformations are often mild, allowing for the derivatization of complex molecules in a late-stage synthetic strategy. nih.gov

Development of Chemical Probes and Derivatization Reagents

Chemical probes are small molecules used to study biological systems, while derivatization reagents are used to modify an analyte to improve its detection and analysis, often in techniques like chromatography or mass spectrometry. nih.govnih.gov The high reactivity of the sulfonyl chloride group makes it an ideal functional handle for these applications.

Sulfonyl chlorides can act as effective derivatization reagents. For example, pyridine-3-sulfonyl chloride has been successfully used to derivatize bisphenol A and its analogues, enhancing their detection by electrospray ionization mass spectrometry. nih.gov Other well-known sulfonyl chloride derivatization reagents include 5-Dimethylaminonaphthalene-1-sulfonyl chloride (Dansyl chloride), which reacts with primary and secondary amines to yield highly fluorescent sulfonamide adducts. greyhoundchrom.com By analogy, this compound could be employed to "tag" molecules of interest, potentially altering their chromatographic behavior or enabling detection.

A more advanced application is the use of sulfonyl chlorides as precursors for covalent chemical probes. A key example is the synthesis of sulfonyl fluoride probes, which are created by converting a sulfonyl chloride to the corresponding sulfonyl fluoride using a fluoride source like potassium fluoride (KF). nih.govrsc.org These sulfonyl fluoride probes have been instrumental in developing modulators for challenging therapeutic targets like cereblon (CRBN), a component of the E3 ubiquitin ligase complex. nih.govrsc.org The sulfonyl fluoride electrophile can covalently engage specific amino acid residues, such as histidine, in a protein's binding pocket. nih.gov The synthesis of these crucial probes relies on the sulfonyl chloride as a key intermediate, which is itself often generated from a precursor via oxidation. nih.govrsc.org

| Reagent/Precursor | Application | Mechanism/Principle | Reference |

|---|---|---|---|

| Pyridine-3-sulfonyl chloride | Derivatization for Mass Spectrometry | Tags bisphenols to enhance ionization and detection. | nih.gov |

| Dansyl chloride | Fluorescent Derivatization | Reacts with amines to form fluorescent sulfonamides for HPLC. | greyhoundchrom.comsigmaaldrich.com |

| Various Aryl Sulfonyl Chlorides | Precursors to Sulfonyl Fluoride Probes | Converted to sulfonyl fluorides (e.g., with KF) to create covalent protein probes. | nih.govrsc.org |

Exploration of this compound Derivatives in Structure-Activity Relationship (SAR) Studies for Chemical Biology Tools

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and chemical biology. They involve synthesizing a series of related compounds (analogs) and evaluating them for biological activity. This process helps identify which parts of a molecule are essential for its function and how modifications affect its potency and selectivity.

Derivatives synthesized from this compound are ideal candidates for SAR studies. By reacting the sulfonyl chloride with a diverse panel of amines, a library of furan (B31954) sulfonamides can be created. Each derivative would feature a different substituent (R-group) attached to the sulfonamide nitrogen, allowing researchers to probe the chemical space around the core scaffold.

Numerous studies have demonstrated the power of this approach for sulfonamide-based compounds.

Anticancer Agents: A series of novel carbazole (B46965) sulfonamide derivatives were synthesized and evaluated for antiproliferative activity, revealing that specific substitutions led to potent activity against multiple cancer cell lines, including multidrug-resistant ones. nih.gov In another study, SAR analysis of sulfonyl 5-fluorouracil derivatives showed that incorporating electron-withdrawing groups on the aryl ring enhanced anticancer activity against specific cell lines. lookchem.com

Alzheimer's Disease Research: Sulfonamides derived from carvacrol (B1668589) were synthesized and tested for their ability to inhibit acetylcholinesterase (AChE), a key target in Alzheimer's disease. nih.gov The SAR study revealed that all the synthesized compounds were significantly more active than the parent molecule, carvacrol, and that the nature of the group attached to the sulfonamide influenced the inhibitory activity. nih.gov

Antiviral Agents: A series of isatin (B1672199) derivatives featuring a sulfonyl piperidine (B6355638) moiety were synthesized and tested against several viruses. mdpi.com The SAR study identified specific substitutions on the isatin core that resulted in potent antiviral activity against H1N1, HSV-1, and coxsackievirus B3. mdpi.com

| Compound Class | Biological Target/Activity | Key SAR Finding | Reference |

|---|---|---|---|

| Carbazole sulfonamides | Antiproliferative (Anticancer) | Compounds 7 and 15 showed potent activity (nM range) against five cancer cell lines. | nih.gov |

| Carvacrol sulfonamides | Acetylcholinesterase Inhibition | The morpholine-derived compound was ~50 times more active than the parent compound, carvacrol. | nih.gov |

| Sulfonyl 5-fluorouracil derivatives | Anticancer (BEL-7402 cells) | Electron-withdrawing groups on the aryl ring enhanced anticancer activity. | lookchem.com |

| Benzofuran benzene-sulfonamides | Antiproliferative (HIF-1 inhibition) | A chlorine atom at the para position and an N-containing alkyl chain were key for activity. | mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.